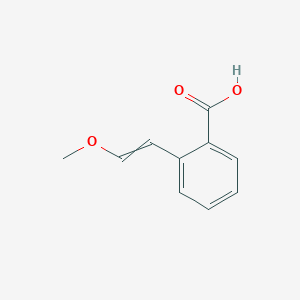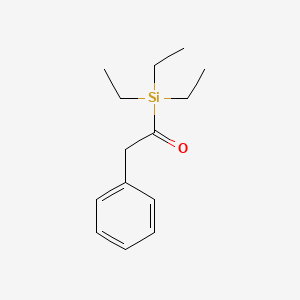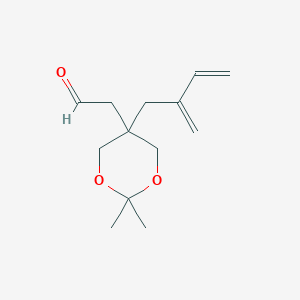
1,3-Dioxane-5-acetaldehyde, 2,2-dimethyl-5-(2-methylene-3-butenyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Dioxane-5-acetaldehyde, 2,2-dimethyl-5-(2-methylene-3-butenyl)- is an organic compound with the molecular formula C13H20O3. This compound is part of the 1,3-dioxane family, which is known for its stability and versatility in various chemical reactions. The structure of this compound includes a dioxane ring with an acetaldehyde group and a methylene-butenyl side chain, making it a unique and interesting molecule for scientific research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,3-Dioxanes can be synthesized from carbonyl compounds with 1,3-propanediol or 1,2-ethanediol in the presence of a Brönsted or Lewis acid catalyst . The reaction typically involves refluxing the mixture in toluene with a catalyst such as toluenesulfonic acid, which allows for the continuous removal of water using a Dean-Stark apparatus . Other methods include the use of orthoesters or molecular sieves for effective water removal .
Industrial Production Methods
Industrial production of 1,3-dioxanes often involves the use of activated carbon catalysts derived from natural sources such as corncob . The process includes the optimization of reaction parameters using techniques like the face-centered composite design (FCCD) of response surface methodology (RSM) to achieve high yields and purity .
Análisis De Reacciones Químicas
Types of Reactions
1,3-Dioxane-5-acetaldehyde, 2,2-dimethyl-5-(2-methylene-3-butenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like KMnO4 and OsO4.
Reduction: Reduction can be achieved using reagents such as H2/Ni, Zn/HCl, and NaBH4.
Substitution: It can undergo nucleophilic substitution reactions with reagents like RLi, RMgX, and RCuLi.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: KMnO4, OsO4, CrO3/Py.
Reducing agents: H2/Ni, Zn/HCl, NaBH4.
Nucleophiles: RLi, RMgX, RCuLi.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols .
Aplicaciones Científicas De Investigación
1,3-Dioxane-5-acetaldehyde, 2,2-dimethyl-5-(2-methylene-3-butenyl)- has several scientific research applications:
Chemistry: Used as a solvent and catalyst in organic synthesis and reactions.
Medicine: Investigated for its potential use in drug development and pharmaceutical formulations.
Industry: Utilized in the production of biofuels and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1,3-Dioxane-5-acetaldehyde, 2,2-dimethyl-5-(2-methylene-3-butenyl)- involves its interaction with various molecular targets and pathways. The compound’s reactivity is influenced by the presence of the dioxane ring and the acetaldehyde group, which can participate in various chemical reactions. The specific pathways and targets depend on the context of its use, such as in catalysis or as a reactant in organic synthesis.
Comparación Con Compuestos Similares
Similar Compounds
1,3-Dioxane: A simpler analog without the acetaldehyde and methylene-butenyl groups.
5,5-Dimethyl-1,3-dioxane-2-ethanol: Another derivative with different functional groups.
5,5-Dimethyl-1,3-dioxane-2-one: Known for its use in various chemical reactions.
Uniqueness
The presence of the acetaldehyde group and the methylene-butenyl side chain makes it more versatile in chemical reactions compared to simpler 1,3-dioxane derivatives .
Propiedades
Número CAS |
212051-02-0 |
|---|---|
Fórmula molecular |
C13H20O3 |
Peso molecular |
224.30 g/mol |
Nombre IUPAC |
2-[2,2-dimethyl-5-(2-methylidenebut-3-enyl)-1,3-dioxan-5-yl]acetaldehyde |
InChI |
InChI=1S/C13H20O3/c1-5-11(2)8-13(6-7-14)9-15-12(3,4)16-10-13/h5,7H,1-2,6,8-10H2,3-4H3 |
Clave InChI |
RYWSVIVTHSBSHO-UHFFFAOYSA-N |
SMILES canónico |
CC1(OCC(CO1)(CC=O)CC(=C)C=C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


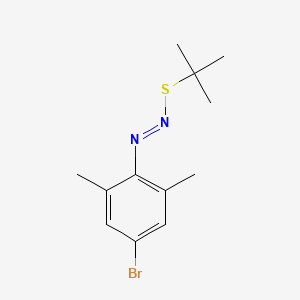
![{[1-(tert-Butylsulfanyl)-3-methylbut-1-en-1-yl]oxy}(trimethyl)silane](/img/structure/B14261414.png)
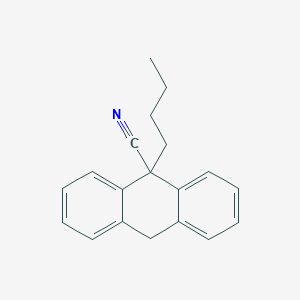
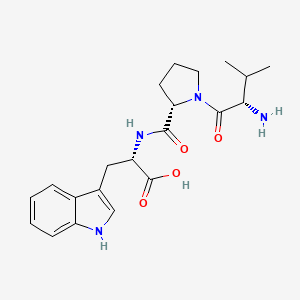
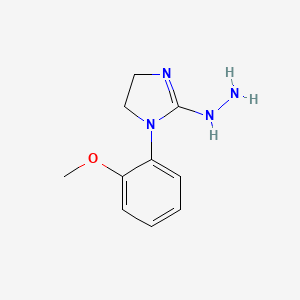
![2-{[(1S)-1-phenylethyl]amino}-isonicotinonitrile](/img/structure/B14261442.png)
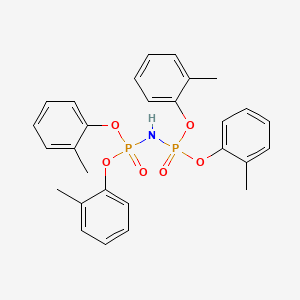
![Trimethyl[3-(naphthalen-1-yl)prop-2-en-1-yl]silane](/img/structure/B14261450.png)

![(E,E)-N,N'-(4-Methyl-1,2-phenylene)bis[1-(pyridin-2-yl)methanimine]](/img/structure/B14261458.png)


